2,3,5-Trichlorobenzaldehyde

Descripción general

Descripción

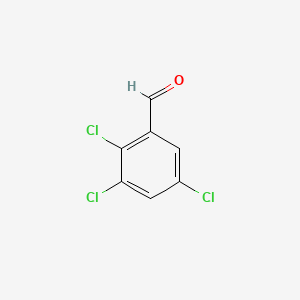

2,3,5-Trichlorobenzaldehyde: is an organic compound with the molecular formula C₇H₃Cl₃O . It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the benzene ring. This compound is a white to off-white crystalline solid with a melting point of approximately 73-75°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorobenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of benzaldehyde under controlled conditions. The reaction typically employs chlorine gas or a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃). The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5-Trichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,3,5-trichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 2,3,5-trichlorobenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.

Substitution: Sodium methoxide (NaOCH₃), other nucleophiles, often in polar aprotic solvents.

Major Products:

Oxidation: 2,3,5-Trichlorobenzoic acid.

Reduction: 2,3,5-Trichlorobenzyl alcohol.

Substitution: 2,3,5-Trimethoxybenzaldehyde and other substituted derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2,3,5-Trichlorobenzaldehyde depends on its specific application. In biochemical contexts, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modify protein function. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparación Con Compuestos Similares

2,4,6-Trichlorobenzaldehyde: Another chlorinated benzaldehyde with chlorine atoms at the 2, 4, and 6 positions.

2,3,6-Trichlorobenzaldehyde: Chlorinated at the 2, 3, and 6 positions, this compound also exhibits similar chemical behavior but with distinct steric and electronic effects.

Uniqueness: 2,3,5-Trichlorobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atoms affects the electron density on the benzene ring, making it more or less reactive towards certain reagents compared to its isomers .

Actividad Biológica

2,3,5-Trichlorobenzaldehyde (TCBA), a chlorinated aromatic compound with the molecular formula C₇H₃Cl₃O, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₃Cl₃O

- Molecular Weight : 209.46 g/mol

- Melting Point : 72-76 °C

- Appearance : Beige solid with a strong odor

The unique arrangement of chlorine atoms at the 2, 3, and 5 positions of the benzene ring significantly influences TCBA's reactivity and biological activity. The presence of an aldehyde functional group (-CHO) contributes to its electrophilic nature, enhancing its interactions with various biological systems .

Antimicrobial Properties

Research indicates that derivatives of trichlorophenyl compounds, including TCBA, exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, TCBA has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

TCBA and its derivatives have also been investigated for their anti-inflammatory properties . In vitro studies suggest that TCBA may inhibit the release of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

One of the most promising areas of research regarding TCBA is its potential neuroprotective effects. Studies indicate that TCBA may inhibit glutamate release, which could be beneficial in conditions such as cerebral ischemia and stroke. By modulating excitatory neurotransmitter levels, TCBA may help mitigate neuronal damage during ischemic events .

The biological activity of TCBA can be attributed to several mechanisms:

- Electrophilic Interactions : The electrophilic nature of TCBA allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to altered biological functions.

- Inhibition of Enzymatic Activity : TCBA may inhibit enzymes involved in inflammatory pathways or neurotransmitter release, contributing to its anti-inflammatory and neuroprotective effects .

- Modulation of Ion Channels : Research suggests that TCBA could interact with sodium channels, similar to other compounds in its class, which may explain its potential use in developing sodium channel blockers for neurological conditions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Lee et al. (2021) | Reported anti-inflammatory effects through inhibition of TNF-alpha and IL-6 in macrophage cultures treated with TCBA. |

| Kim et al. (2022) | Investigated neuroprotective effects in a rat model of cerebral ischemia; found reduced neuronal death and improved functional outcomes post-treatment with TCBA. |

Propiedades

IUPAC Name |

2,3,5-trichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYRZTCLVDKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069146 | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-75-2 | |

| Record name | 2,3,5-Trichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichloro-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,5-Trichlorobenzaldehyde interact with biological systems, particularly DNA?

A: Research indicates that this compound can be a key component in synthesizing metal complexes with antimicrobial properties. A study focusing on a Schiff base derived from this compound and isatin monohydrazone showed that its Co(II), Ni(II), Cu(II), and Zn(II) complexes could interact with Calf Thymus DNA. [] The study employed viscosity measurements, absorption titration, and electrochemical techniques, suggesting that these complexes bind to DNA through intercalation. [] This intercalation was further linked to oxidative cleavage activity, specifically observed in supercoiled pBR322 DNA through gel electrophoresis. [] These findings highlight the potential of this compound derivatives as potential antimicrobial agents.

Q2: How does the structure of this compound contribute to its application in perovskite solar cell technology?

A: this compound plays a crucial role in enhancing the performance and stability of perovskite solar cells (PSCs). [] The compound reacts with excess organic amines in the precursor solution, forming a Schiff base. [] This reaction serves two critical functions: it prevents the degradation of formamidine-methylammonium (FA-MA+), improving the precursor solution's stability, and it facilitates a controlled crystallization of the perovskite film due to the interaction between its C=O group and formamidinium (FA+). [] This controlled crystallization, alongside a defect passivation effect attributed to this compound, leads to PSCs with both high efficiency (reaching a champion efficiency of 24.08%) and an extended annealing window of up to 240 hours for the wet perovskite film. [] This enhanced stability under ambient conditions significantly benefits PSC production, making it more efficient and cost-effective.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.